molecular formula C30H24N6OS B5384961 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-{[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}PHENYL ETHYL ETHER

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-{[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}PHENYL ETHYL ETHER

Cat. No.: B5384961
M. Wt: 516.6 g/mol
InChI Key: PBYFONMDUQAKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-{[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}PHENYL ETHYL ETHER is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of benzotriazole and triazine moieties, which contribute to its stability and reactivity. It is used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-{[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}PHENYL ETHYL ETHER typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-{[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}PHENYL ETHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-{[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}PHENYL ETHYL ETHER has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical processes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and as an additive in polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-{[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}PHENYL ETHYL ETHER involves its interaction with specific molecular targets and pathways. The benzotriazole and triazine moieties can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo chemical transformations also contributes to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-{[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}PHENYL ETHYL ETHER stands out due to its unique combination of benzotriazole and triazine moieties. This structural feature enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[5-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-2-ethoxyphenyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N6OS/c1-2-37-27-18-17-21(19-26(27)36-34-24-15-9-10-16-25(24)35-36)20-38-30-31-28(22-11-5-3-6-12-22)29(32-33-30)23-13-7-4-8-14-23/h3-19H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYFONMDUQAKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)N5N=C6C=CC=CC6=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.